![molecular formula C22H17NO B12938461 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one CAS No. 917970-49-1](/img/structure/B12938461.png)
10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-Vinylbenzyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound features a vinylbenzyl group attached to the acridine core, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Vinylbenzyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridin-9(10H)-one and 2-vinylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The acridin-9(10H)-one is dissolved in DMF, followed by the addition of potassium carbonate and 2-vinylbenzyl chloride. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of 10-(2-Vinylbenzyl)acridin-9(10H)-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
10-(2-Vinylbenzyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The acridine core can be reduced to form dihydroacridines.
Substitution: The vinyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed
Epoxides: From oxidation of the vinyl group.
Dihydroacridines: From reduction of the acridine core.
Substituted Acridines: From nucleophilic addition to the vinyl group.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a fluorescent probe for studying biological systems.
Medicine: Potential use as an antimalarial or anticancer agent.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of 10-(2-Vinylbenzyl)acridin-9(10H)-one would depend on its specific application:
Anticancer: It may intercalate into DNA, disrupting replication and transcription.
Fluorescent Probe: It may bind to specific biomolecules, altering its fluorescence properties.
相似化合物的比较
Similar Compounds
Acridin-9(10H)-one: The parent compound without the vinylbenzyl group.
9-Vinylacridine: Similar structure but lacks the ketone group.
Uniqueness
10-(2-Vinylbenzyl)acridin-9(10H)-one is unique due to the presence of both the vinylbenzyl and acridinone moieties, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
917970-49-1 |
|---|---|
分子式 |
C22H17NO |
分子量 |
311.4 g/mol |
IUPAC 名称 |
10-[(2-ethenylphenyl)methyl]acridin-9-one |
InChI |
InChI=1S/C22H17NO/c1-2-16-9-3-4-10-17(16)15-23-20-13-7-5-11-18(20)22(24)19-12-6-8-14-21(19)23/h2-14H,1,15H2 |
InChI 键 |
IHRHLELIKONKSP-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


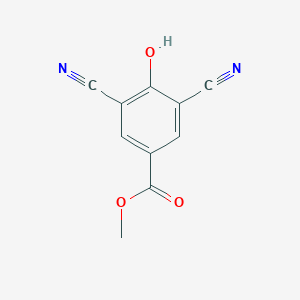


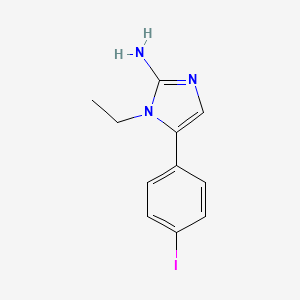
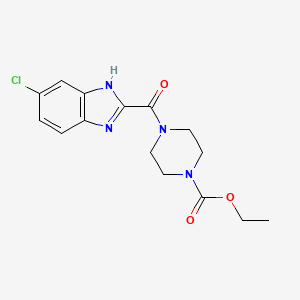
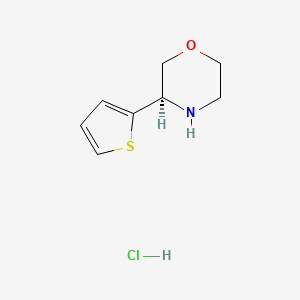
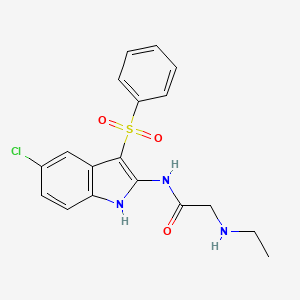
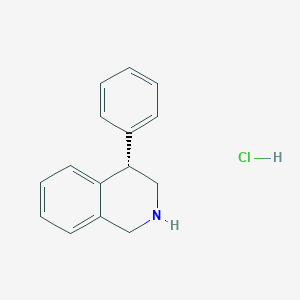
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
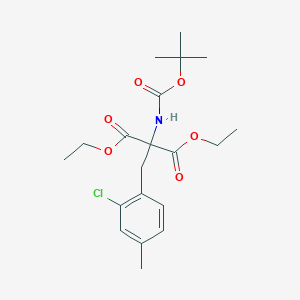
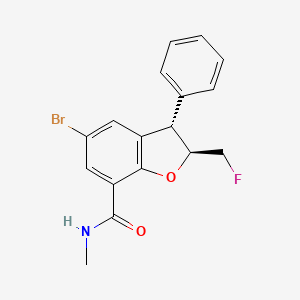
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)

